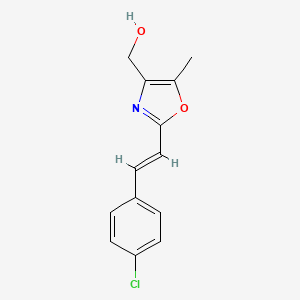
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazole derivatives It features a chlorostyryl group attached to an oxazole ring, which is further substituted with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorostyryl group can be reduced to form a corresponding alkyl derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)aldehyde or (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)carboxylic acid.
Reduction: Formation of (2-(4-Alkylstyryl)-5-methyloxazol-4-yl)methanol.
Substitution: Formation of (2-(4-Substituted-styryl)-5-methyloxazol-4-yl)methanol derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, making it a candidate for drug development .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance in various applications .
作用機序
The mechanism of action of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets. The chlorostyryl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2-(4-Chlorostyryl)-1-methylpyridin-1-ium iodide hydrate): Similar structure but with a pyridine ring instead of an oxazole ring.
(E)-2-(4-Chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone: Contains a quinazolinone ring instead of an oxazole ring.
(E)-6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one: Features a pyridazinone ring with additional substituents.
Uniqueness
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
[2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-4-10-2-5-11(14)6-3-10/h2-7,16H,8H2,1H3/b7-4+ |
InChIキー |
OBGPWONUDVNFMS-QPJJXVBHSA-N |
異性体SMILES |
CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)CO |
正規SMILES |
CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


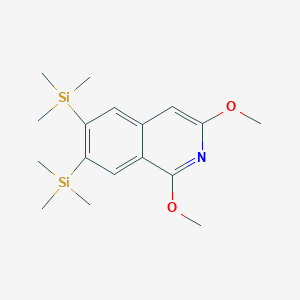
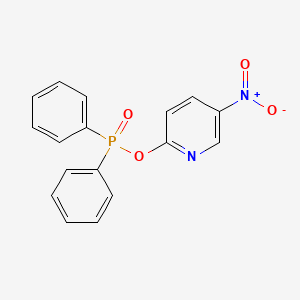
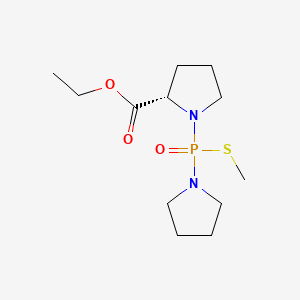
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
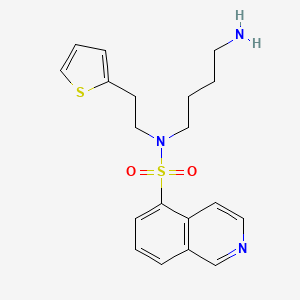
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
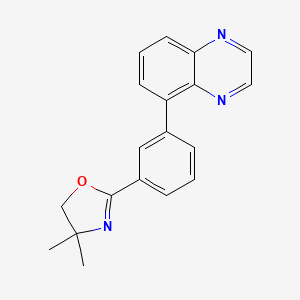

![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
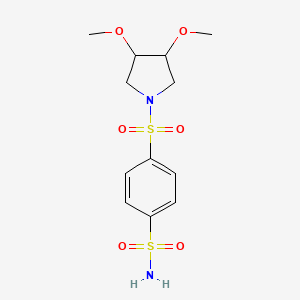
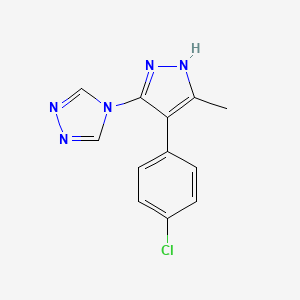
![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)

